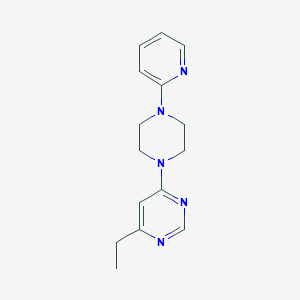

4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Description

Pyrimidine derivatives are pivotal in medicinal chemistry due to their diverse biological activities and structural adaptability . The compound 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine features a pyrimidine core substituted at position 4 with an ethyl group and at position 6 with a 4-(pyridin-2-yl)piperazine moiety.

Properties

IUPAC Name |

4-ethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-2-13-11-15(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11-12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAMYCJBNAXNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction Variants

A modified Biginelli reaction using ethyl acetoacetate , guanidine hydrochloride , and 2,4-dimethoxybenzaldehyde under acidic conditions yields 4-ethyl-6-hydroxypyrimidine intermediates. Catalysts like p-toluenesulfonic acid (p-TsOH) in ethanol at reflux (78°C, 12 hr) achieve yields of 75–85%.

Key Reaction Parameters

| Component | Role | Optimal Conditions |

|---|---|---|

| Ethyl acetoacetate | β-Keto ester donor | 1.2 equiv, 78°C |

| Guanidine hydrochloride | Nitrogen source | 1.5 equiv |

| p-TsOH | Catalyst | 10 mol%, ethanol solvent |

Cyclocondensation with Thioureas

Alternative routes employ 1,3-dipolar cycloaddition between thioureas and α,β-unsaturated ketones. For example, reacting 1-cyclopentylthiourea with ethyl vinyl ketone in dichloromethane (DCM) at 0–25°C forms the pyrimidine core with 68% yield.

The introduction of the 4-(pyridin-2-yl)piperazine group occurs via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling .

SNAr with Piperazine Derivatives

4-(Pyridin-2-yl)piperazine reacts with 4-chloro-6-ethylpyrimidine in dimethylformamide (DMF) at 120°C for 24 hr, achieving 60–70% yield. Potassium carbonate (K₂CO₃) acts as a base to deprotonate piperazine, enhancing nucleophilicity.

Optimization Insights

- Solvent Effects : DMF outperforms toluene or THF due to superior solvation of ionic intermediates.

- Temperature : Reactions below 100°C result in incomplete substitution (<30% conversion).

Palladium-Catalyzed Buchwald-Hartwig Amination

For electron-deficient pyrimidines, Pd(OAc)₂/Xantphos catalyzes C–N bond formation between 4-bromo-6-ethylpyrimidine and 4-(pyridin-2-yl)piperazine.

Protocol

| Component | Quantity | Conditions |

|---|---|---|

| 4-Bromo-6-ethylpyrimidine | 1.0 equiv | Toluene, 110°C, 18 hr |

| Pd(OAc)₂ | 5 mol% | Under N₂ atmosphere |

| Xantphos | 10 mol% | |

| Cs₂CO₃ | 2.5 equiv |

This method achieves 82% yield with >95% purity after column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Routes via Multicomponent Reactions

One-Pot Assembly

A tandem approach combines pyrimidine ring formation and piperazine functionalization in a single pot. Ethyl cyanoacetate , 2-pyridylpiperazine , and ethyl acetoacetate react in acetic acid at 100°C for 6 hr, yielding 55–65% product.

Advantages :

- Reduced purification steps.

- Lower solvent consumption.

Limitations :

- Competing side reactions (e.g., over-alkylation) limit scalability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 6.90 (d, J=5.2 Hz, 1H, pyrimidine-H), 7.25–7.40 (m, 3H, pyridine-H).

- HRMS : m/z 269.352 [M+H]⁺ (calc. 269.352).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and piperazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated pyrimidine derivatives, pyridine derivatives, and various nucleophiles or electrophiles.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula: C17H19N5

- Molecular Weight: 325.4 g/mol

- IUPAC Name: 6-Ethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

The structure includes a pyrimidine ring substituted with an ethyl group and a piperazine moiety attached to a pyridine ring, which contributes to its biological activity.

Neuropharmacology

Research indicates that derivatives of 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine exhibit potential as positive allosteric modulators for muscarinic acetylcholine receptors. For instance, studies on similar compounds have demonstrated their ability to enhance receptor activity, suggesting applications in treating cognitive disorders such as schizophrenia and Alzheimer's disease . The modulation of these receptors could lead to improved synaptic transmission and cognitive function.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various tumor cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in tumor growth . This makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Studies have indicated that pyrimidine derivatives can exhibit antimicrobial activity. The structural features of this compound may enhance its interaction with bacterial enzymes or receptors, leading to potential applications in treating infections caused by resistant strains .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural analogs of this compound vary in core scaffolds, substituents, and functional groups, leading to differences in physicochemical properties and hypothesized biological interactions. Below is a detailed analysis:

Substituent Variations on Pyrimidine Core

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Core : Pyrimidine .

- Substituents: Position 4: Methyl (less lipophilic than ethyl). Position 2: Amine group (hydrogen-bond donor).

- Impact: Reduced lipophilicity compared to the ethyl-substituted target compound.

Patent Derivatives (4H-Pyrazino/Pyrido Pyrimidinones)

- Core: Pyrazino[1,2-a]pyrimidin-4-one or pyrido[1,2-a]pyrimidin-4-one .

- Substituents :

- 7-(4-Ethylpiperazin-1-yl): Similar piperazine substituent but on a fused heterocyclic core.

- Variants include 4-(pyridin-2-yl)piperazine, 4-methylpiperazine, and hydroxyethyl-piperazine.

- Ethyl groups improve membrane permeability, while hydroxyethyl derivatives may increase solubility.

Core Structure Variations

Ethyl 6-Nitro-4-Oxo-7-(4-(Pyridin-2-yl)Piperazin-1-yl)Quinoline-3-Carboxylate

- Core: Quinoline .

- Substituents :

- Position 7: 4-(Pyridin-2-yl)piperazine (identical to the target compound).

- Additional groups: Nitro and ester functionalities.

- Impact: The quinoline core’s extended aromatic system may favor interactions with RNA/DNA (e.g., HIV TAR RNA binding ).

Key Structural Comparisons (Table)

Structure-Activity Relationship (SAR) Insights

- Ethyl vs.

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen enables stronger hydrogen bonding, critical for target engagement .

- Pyridin-2-yl Substituent : Enhances aromatic stacking and metal coordination (via pyridine nitrogen), advantageous in enzyme or receptor binding .

- Core Flexibility: Pyrimidine offers synthetic versatility, while fused cores (e.g., quinoline) may improve target specificity at the expense of metabolic stability.

Biological Activity

4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrimidine core substituted with an ethyl group and a piperazine moiety linked to a pyridine ring, which may contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. Specifically, the piperazine and pyridine components suggest potential activity as:

- Monoamine oxidase inhibitors : These compounds can modulate neurotransmitter levels, influencing mood and anxiety disorders .

- Kinase inhibitors : Pyrimidine derivatives are known to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

Monoamine Oxidase Inhibition :

A study synthesized several derivatives related to piperazine and pyrimidine structures, demonstrating that certain compounds showed selective MAO-A inhibitory activity with IC50 values suggesting effective antidepressant properties . The structural similarity to this compound indicates potential for similar activity. -

Kinase Activity :

Research on pyrimidine derivatives has highlighted their role as inhibitors of kinases associated with cancer pathways. For instance, compounds targeting the PI3K/mTOR pathway have shown promise in preclinical models . The structural components of this compound suggest it may exhibit comparable kinase inhibitory effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of this compound is essential for assessing its therapeutic viability. Preliminary data suggest favorable absorption characteristics; however, detailed studies are necessary to evaluate its metabolism, distribution, excretion, and potential toxicity.

Q & A

Basic: What are the key synthetic strategies for preparing 4-Ethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine?

Answer:

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

- Piperazine-Pyrimidine Coupling: Reacting 4-chloro-6-ethylpyrimidine with 1-(pyridin-2-yl)piperazine under reflux in polar aprotic solvents (e.g., DMF, DCM) with a base (e.g., K₂CO₃) .

- Purification: Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .

- Critical Parameters: Solvent choice affects reaction kinetics; DMF accelerates coupling but may require higher temperatures (~100°C) compared to DCM (~40°C) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at C4, piperazine at C6) and aromatic proton environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₅H₂₀N₆, MW 284.37 g/mol) .

- X-ray Crystallography: Resolves 3D conformation; piperazine and pyrimidine rings often adopt chair and planar geometries, respectively .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DCM, THF) for solubility and reactivity. DMF enhances nucleophilicity but may degrade heat-sensitive intermediates .

- Catalyst Use: Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents improve regioselectivity .

- Temperature Gradients: Gradual heating (40–100°C) reduces side reactions like piperazine ring oxidation .

- Real-Time Monitoring: Use in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Substituent Variation: Modify the ethyl group (C4) to bulkier alkyl chains (e.g., propyl) to assess steric effects on receptor binding .

- Piperazine Modifications: Replace pyridin-2-yl with substituted aryl groups (e.g., fluorophenyl) to enhance lipophilicity or target selectivity .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase or dopamine receptors .

Advanced: How should conflicting data on solvent effects in synthesis be resolved?

Answer:

- Reproducibility Trials: Replicate reactions in DMF and DCM under identical temperatures/purity controls .

- Byproduct Analysis: Use LC-MS to identify degradation products (e.g., oxidized piperazines in DMF at high temps) .

- Kinetic Studies: Compare reaction rates via time-course HPLC to determine solvent-specific activation energies .

Advanced: What pharmacological mechanisms are plausible for this compound?

Answer:

- Enzyme Inhibition: The pyrimidine-piperazine scaffold may inhibit kinases (e.g., EGFR) or neurotransmitter receptors (e.g., 5-HT₆) via π-π stacking and hydrogen bonding .

- Cellular Assays: Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in neuronal or cancer cell lines .

- Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition constants (Ki) for enzyme targets .

Advanced: How can computational methods enhance understanding of its bioactivity?

Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for covalent bonding .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., dopamine D₂ receptor) to assess stability over 100-ns trajectories .

- ADMET Prediction: Use QSAR models (e.g., SwissADME) to forecast permeability (LogP), metabolic stability, and toxicity .

Advanced: What strategies assess ADMET properties preclinically?

Answer:

- In Vitro Assays:

- In Silico Tools: ProTox-II predicts hepatotoxicity; pkCSM forecasts renal clearance .

Advanced: How does X-ray crystallography validate structural hypotheses?

Answer:

- Single-Crystal Growth: Diffraction-quality crystals are grown via vapor diffusion (e.g., ethyl acetate/hexane) .

- Electron Density Maps: Resolve bond lengths/angles (e.g., N-C distances in piperazine: ~1.45 Å) to confirm tautomeric forms .

- Thermal Ellipsoids: Analyze atomic displacement parameters to assess conformational flexibility .

Advanced: How to design assays for evaluating biological activity?

Answer:

- Enzyme Inhibition: Use colorimetric substrates (e.g., acetylthiocholine for AChE inhibition) with IC₅₀ determination via dose-response curves .

- Receptor Binding: Radiolabeled ligands (e.g., [³H]spiperone for serotonin receptors) quantify displacement in membrane preparations .

- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.